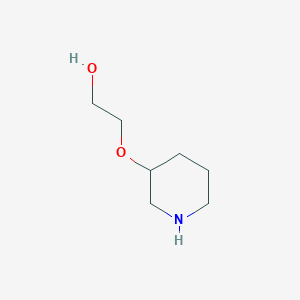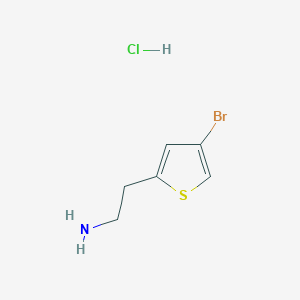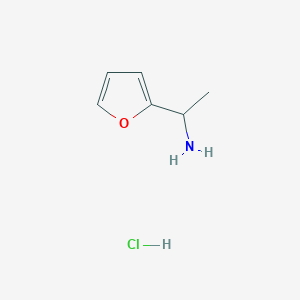amine hydrochloride CAS No. 1172922-15-4](/img/structure/B1519672.png)
[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride
Overview
Description
“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is a chemical compound with the empirical formula C8H9ClN2S . It is a white solid .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” can be represented by the SMILES stringNCC1=NC2=CC=CC=C2S1. [H]Cl . Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3 H pyrazol-3-one 124 at lower temperature .Physical And Chemical Properties Analysis
“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is a white solid with a melting point of 170–172 °C . It has a molecular weight of 200.69 .Scientific Research Applications
Inhibition of Ubiquitin Ligase
This compound has been associated with the inhibition of ubiquitin ligase . Ubiquitin ligase plays a crucial role in protein degradation, which is a fundamental process in cells. Therefore, this compound could be used in research related to protein degradation and associated diseases.
Selective Cytotoxicity Against Tumorigenic Cell Lines
The compound has shown selective cytotoxicity against tumorigenic cell lines . This means it could potentially be used in cancer research, specifically in the development of treatments that target cancer cells without harming healthy cells.
Prophylaxis and Treatment of Rotavirus Infections
It has been associated with the prophylaxis and treatment of rotavirus infections . Rotavirus is a common cause of severe diarrhea in infants and young children. Therefore, this compound could be used in the development of new treatments for rotavirus infections.
Adenosine A2A Receptor Modulators
The compound has been linked to the modulation of adenosine A2A receptors . These receptors play a role in various physiological processes, including inflammation and neurodegeneration. Therefore, this compound could be used in research related to these areas.
Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors
It has been associated with the development of therapeutic agents for disorders related to nuclear hormone receptors . These receptors are involved in various biological processes, including cell growth and differentiation. Therefore, this compound could be used in research related to these disorders.
Treatment of Diabetes
2-aminobenzothiazoles, a class of compounds to which 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride belongs, have been used in the treatment of diabetes . Therefore, this compound could potentially be used in diabetes research.
Treatment of Epilepsy
2-aminobenzothiazoles have also been used in the treatment of epilepsy . This suggests that 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride could potentially be used in epilepsy research.
Treatment of Inflammation
2-aminobenzothiazoles have been used in the treatment of inflammation . This suggests that 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride could potentially be used in research related to inflammation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10;/h3-7,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADVJZRKFXADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)


![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)



![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)




